6-Azaspiro[3.4]octan-2-ol hydrochloride

pKa Physicochemical Property Drug Design

Researchers face long lead times and chiral separation costs with liquid amine spirocycles. This solid, single cis-stereoisomer hydrochloride salt solves both issues. - **Bifunctional reactivity**: Secondary amine (pKa ~10.5) and secondary alcohol enable orthogonal derivatization (alkylation, acylation, esterification, oxidation). - **Optimized physicochemical profile**: LogP 0.54 (vs N-Boc derivative at 1.71) improves aqueous solubility and metabolic stability. - **Practical advantage**: Hydrochloride salt as a stable, weighable solid eliminates degradation risks of liquid analogs.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2378503-59-2
Cat. No. B2789195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octan-2-ol hydrochloride
CAS2378503-59-2
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CNCC12CC(C2)O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h6,8-9H,1-5H2;1H
InChIKeyOFFWREIBAXVZLD-UKMDXRBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.4]octan-2-ol hydrochloride: Spirocyclic Building Block


6-Azaspiro[3.4]octan-2-ol hydrochloride is a spirocyclic secondary amine hydrochloride salt containing both a 6-azaspiro[3.4]octane core and a 2-ol functional group . It is primarily utilized as a versatile small-molecule building block or scaffold in medicinal chemistry, drug discovery, and organic synthesis . The compound exists in a defined cis-stereochemistry [1]. Its molecular formula is C₇H₁₄ClNO with a molecular weight of 163.65 g/mol .

6-Azaspiro[3.4]octan-2-ol hydrochloride: Why It's Irreplaceable


While many azaspiro[3.4]octane derivatives exist, simple substitution is not viable due to critical structural and physicochemical differences. The specific placement of the nitrogen atom at the 6-position, the presence of a hydroxyl group at the 2-position, and the defined cis-stereochemistry directly influence key properties such as basicity, lipophilicity, and conformational rigidity [1]. These factors dictate how the compound interacts with biological targets and integrates into larger synthetic pathways, making it a non-interchangeable module [2]. Replacing it with an isomer or an oxa-analog, for example, would alter the vector characteristics, basicity, and hydrogen-bonding capacity, potentially invalidating established structure-activity relationships or requiring complete re-optimization of a synthetic route [2][3].

6-Azaspiro[3.4]octan-2-ol hydrochloride vs. Closest Analogs


Basicity and Ionization State

The secondary amine of 6-Azaspiro[3.4]octan-2-ol hydrochloride exhibits a predicted pKa of 10.5 ± 0.5 . This indicates that at physiological pH (7.4), the amine exists almost entirely in its protonated, positively charged form. This contrasts with structurally similar 'angular' azetidine-based spirocycles, which have been demonstrated to possess altered nitrogen basicity compared to their six-membered heterocyclic counterparts [1].

pKa Physicochemical Property Drug Design Bioisostere

Lipophilicity Profile

The hydrochloride salt of 6-Azaspiro[3.4]octan-2-ol has a reported LogP value of 0.5426 . This moderate lipophilicity is significantly lower than that of its N-Boc-protected derivative, which has a LogP of 1.7062 [1]. The presence of the free hydroxyl group also differentiates it from analogs like 6-Azaspiro[3.4]octane hydrochloride, which lacks this polar moiety .

LogP Lipophilicity ADME Physicochemical Property

Stereochemistry and Physical Form

6-Azaspiro[3.4]octan-2-ol hydrochloride is available as a single, defined cis-stereoisomer [1]. This is a critical differentiator from racemic or mixed-stereoisomer batches, which may exhibit variable physicochemical properties and biological activity. The pure cis-isomer is a solid at room temperature, facilitating accurate weighing and handling, whereas some related spirocyclic amines, such as 2-azaspiro[3.4]octane, are described as liquids [1].

Stereochemistry Solid Form Handling cis-isomer

Functional Group Versatility

The presence of the secondary hydroxyl group at the 2-position provides a distinct synthetic handle that is absent in the parent 6-azaspiro[3.4]octane scaffold . This allows for a range of specific chemical transformations, including esterification, etherification, and oxidation, that are not possible with simpler amine-only analogs . This expands the compound's utility as a more advanced intermediate, reducing the number of steps required to reach complex target molecules.

Synthetic Versatility Functional Group Hydroxyl Building Block

6-Azaspiro[3.4]octan-2-ol hydrochloride: Optimal Applications


Basicity Control in Hit-to-Lead Optimization

In hit-to-lead campaigns, modulating the basicity of an amine is crucial for optimizing target engagement and off-target selectivity. 6-Azaspiro[3.4]octan-2-ol hydrochloride, with its predicted pKa of 10.5 ± 0.5 , provides a strong basic center that will be predominantly protonated at physiological pH. This contrasts with other 'angular' spirocycles known to have altered basicity [1]. The compound is thus ideal for structure-activity relationship (SAR) studies where a strong, positively charged moiety is required to mimic a key interaction, such as a salt bridge with a carboxylate residue in a binding pocket.

Scaffold Hopping for Improved Solubility and ADME

The compound's moderate lipophilicity (LogP 0.5426) is significantly lower than that of its N-Boc protected derivative (LogP 1.7062) and the parent amine scaffold (LogP ~1.5-1.57) . This property makes it a strong candidate for scaffold-hopping exercises aimed at improving the aqueous solubility of lead compounds. Replacing a more lipophilic, planar aromatic or aliphatic ring with the 6-azaspiro[3.4]octan-2-ol moiety could reduce LogP by approximately 1.0 unit, which is associated with improved metabolic stability and a lower risk of off-target toxicity, thereby enhancing the drug-likeness of the series.

Divergent Synthesis of Complex Molecules

As a bifunctional building block featuring both a secondary amine and a secondary alcohol, the compound is uniquely suited for divergent synthesis . The amine can be alkylated, acylated, or used in reductive aminations, while the hydroxyl group can independently undergo esterification, etherification, or oxidation . This dual reactivity enables the rapid construction of molecular complexity and is particularly valuable for generating diverse compound libraries from a single, advanced intermediate, or for convergent syntheses where two fragments are attached to the spirocyclic core.

Solid Single-Isomer Building Block for Reliable Synthesis

For bench chemists, the compound's availability as a solid, single cis-stereoisomer offers a significant practical advantage . Unlike liquid amine analogs such as 2-azaspiro[3.4]octane, which can be difficult to weigh accurately and prone to degradation, the solid hydrochloride salt simplifies storage, handling, and precise stoichiometric control [1]. Its defined stereochemistry eliminates the need for laborious and costly chiral separations, ensuring reproducible outcomes and saving valuable time in both academic and industrial research settings.

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